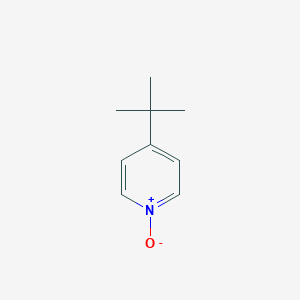

4-tert-Butylpyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFQXPIZAKBRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23569-17-7 | |

| Record name | 4-(tert-Butyl)pyridine 1-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-tert-Butylpyridine 1-oxide (4-tBP N-oxide), a heterocyclic compound of increasing interest in synthetic chemistry. Moving beyond a simple datasheet, this document synthesizes its fundamental chemical principles, practical synthesis protocols, and explores its functional roles as a versatile chemical intermediate and potential ligand. We will delve into the causality behind its reactivity, providing field-proven insights for its application in research and development.

Core Chemical Identity and Physicochemical Landscape

This compound is an N-oxide derivative of 4-tert-butylpyridine. The introduction of the N-O dative bond fundamentally alters the electronic and steric properties of the parent pyridine ring, transforming it from a simple base into a multifaceted chemical tool.

The N-oxide function acts as an internal electron-donating group through resonance, while the N-O bond itself possesses a strong dipole moment. This dual nature enhances the reactivity of the pyridine ring at the 2- and 4-positions toward both electrophilic and nucleophilic attack, a principle that forms the basis of its synthetic utility.[1][2] The bulky tert-butyl group at the 4-position provides steric hindrance and influences the molecule's solubility and crystal packing.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are critical for experimental design, safety considerations, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 23569-17-7 | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | White to almost white powder or crystalline solid | |

| Melting Point | 104.0 to 108.0 °C | |

| Boiling Point | 286.6 °C at 760 mmHg | [4] |

| Density | ~0.94 g/cm³ | [4] |

| Solubility | Soluble in polar organic solvents. | [5] |

| IUPAC Name | 4-(tert-butyl)-1-oxidopyridin-1-ium | [3] |

Synthesis of this compound: A Self-Validating Protocol

The most direct and common method for the synthesis of this compound is the N-oxidation of its parent pyridine, 4-tert-butylpyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and an acid catalyst.[2]

The causality behind this choice of reagents lies in the nucleophilic character of the pyridine nitrogen, which readily attacks the electrophilic oxygen of the peroxy acid. The reaction is generally clean and high-yielding. The protocol described below is a representative procedure adapted from established methods for pyridine N-oxidation.

Logical Workflow for N-Oxidation

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Oxidation with m-CPBA

This protocol is a self-validating system. Successful synthesis will result in a product with the expected physicochemical properties (Table 1) and spectroscopic data.

Materials:

-

4-tert-Butylpyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 - 1.2 eq)

-

Dichloromethane (DCM)

-

10% aqueous Sodium Sulfite (Na₂SO₃) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpyridine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1-1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled pyridine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions or decomposition of the peroxy acid.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Slowly add a 10% aqueous solution of sodium sulfite to quench any remaining m-CPBA until a test with starch-iodide paper is negative.

-

Trustworthiness Check: This step is essential for safety, ensuring all active oxidant is destroyed before solvent removal.

-

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. Repeat the wash until gas evolution (CO₂) ceases.

-

Workup - Extraction: Wash the organic layer with brine. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.[6]

Reactivity and Synthetic Applications

The N-oxide moiety makes this compound a versatile intermediate. It can function as a mild oxidant, a directing group for substitutions on the pyridine ring, or as a ligand in metal-catalyzed reactions.

Mechanism of Ring Activation

The N-oxide group activates the pyridine ring towards electrophilic substitution at the C4 position and nucleophilic substitution at the C2/C6 positions.

Caption: Dual reactivity pathways of this compound.

Role as an Intermediate in Pharmaceutical Synthesis

While direct applications in final drug structures are not widely documented, this compound serves as a key intermediate. For instance, in the synthesis of bipyridine compounds or substituted pyridines, the N-oxide is used to facilitate chlorination at the 2-position.[7][8] The resulting 4-tert-butyl-2-chloropyridine is a valuable building block for kinase inhibitors and other bioactive molecules.[7]

A common synthetic sequence involves:

-

N-Oxidation: Conversion of 4-tert-butylpyridine to its N-oxide.

-

Chlorination: Reaction of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) to install a chlorine atom at the 2-position.

-

Deoxygenation: This often occurs concurrently with chlorination.

-

Further Functionalization: The resulting 2-chloro derivative can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.

Potential in Asymmetric Catalysis

Chiral pyridine N-oxides have emerged as powerful Lewis basic organocatalysts and ligands in asymmetric synthesis.[9][10] They can activate silicon-based reagents, such as allyltrichlorosilanes, for enantioselective additions to aldehydes.[11] While specific protocols using a chiral derivative of this compound are not prevalent in the literature, its structural motif makes it an attractive scaffold for the design of new catalysts. The bulky tert-butyl group could impart unique steric influence in a catalytic pocket, potentially leading to high enantioselectivities.

Comparative Analysis: The Impact of N-Oxidation

The transformation from 4-tert-butylpyridine to its N-oxide has profound electronic and steric consequences. Understanding these differences is key to leveraging the unique properties of the N-oxide.

| Feature | 4-tert-Butylpyridine | This compound | Rationale & Implication |

| Nucleophilicity of N | High (Lewis Basic) | Significantly Reduced | The oxygen atom engages the nitrogen's lone pair, making it less available to act as a base or nucleophile. This prevents N-alkylation side reactions. |

| Dipole Moment | ~2.0 D (for pyridine)[10] | ~4.4 D (for pyridine N-oxide)[10] | The polar N-O bond creates a large dipole, increasing polarity and solubility in polar solvents. |

| Ring Electronics | Electron-deficient ring, deactivated to electrophiles | Activated at C2/C4 via resonance donation from oxygen[1] | Enables electrophilic substitution (e.g., nitration) at the 4-position, which is difficult on the parent pyridine. |

| Role in Solar Cells | Additive in DSSC/Perovskite cells[12][13] | Not typically used directly | The parent pyridine adsorbs on TiO₂ surfaces, shifting band edges and reducing charge recombination.[14][15] The N-oxide does not serve this function. |

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled with care in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound can be hygroscopic.

Conclusion and Future Outlook

This compound is more than just an oxidized pyridine; it is a strategic intermediate that unlocks unique reactivity patterns. Its primary value for researchers lies in its ability to act as a "masked" or "activated" form of 4-tert-butylpyridine, enabling regioselective functionalization of the pyridine ring that is otherwise challenging. While its parent compound has found a significant niche in materials science, the N-oxide's domain remains firmly in the realm of advanced organic synthesis.

Future research may focus on developing chiral analogues for asymmetric catalysis, where the interplay of the Lewis basic oxygen and the steric bulk of the tert-butyl group could be exploited to design novel, highly selective catalysts. For drug development professionals, its role as a precursor to complex substituted pyridines, particularly kinase inhibitors, ensures its continued relevance as a valuable synthetic building block.

References

-

Boschloo, G., & Hagfeldt, A. (2009). Quantification of the Effect of 4-tert-Butylpyridine Addition to I-/I3- Redox Electrolytes in Dye-Sensitized Nanostructured TiO2 Solar Cells. The Journal of Physical Chemistry B. [Link]

-

Katiyar, D. (n.d.). Pyridine Lecture Notes. [Link]

-

Wang, S., Sina, M., Parikh, P., Uekert, T., Shahbazian, B., Devaraj, A., & Meng, Y. S. (2016). Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells. Nano Letters. [Link]

-

ResearchGate. (2013). Importance of 4-tert-Butylpyridine in Electrolyte for Dye-Sensitized Solar Cells Employing SnO2 Electrode. [Link]

-

Future Origin. (n.d.). The Crucial Role of 4-tert-Butylpyridine in Modern Organic Synthesis. [Link]

-

DiMagno, S. G. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. National Institutes of Health. [Link]

-

Semantic Scholar. (2022). A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, C. [Link]

-

ResearchGate. (n.d.). Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis. [Link]

-

Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]

-

Zhang, L. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme. [Link]

- Google Patents. (n.d.). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)

- Google Patents. (n.d.).

-

Baran, P. (2012). Pyridine N-Oxides Group Meeting. [Link]

-

University of Rochester. (n.d.). Workup: mCPBA Oxidation. [Link]

-

PubChemLite. (n.d.). 4-(tert-butyl)pyridine 1-oxide (C9H13NO). [Link]

-

Stoltz, B. M., & Virgil, S. C. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)pyridine 1-Oxide. [Link]

-

Alfa Aesar. (n.d.). This compound. [Link]

- Google Patents. (n.d.). A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4-.

- Google Patents. (n.d.). Synthesis method of bipyridine compound.

-

ResearchGate. (2015). Structure-Dependent 4-Tert-Butyl Pyridine-Induced Band Bending at TiO2 Surfaces. [Link]

-

ResearchGate. (2010). One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2! -bipyridine)ruthenium(II) Complex. [Link]

-

National Institutes of Health. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][12][14]oxazines by intramolecular Hiyama coupling. [Link]

-

PubChem. (n.d.). 4-tert-Butylpyridine. [Link]

-

PubMed. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. [Link]

- Google Patents. (n.d.). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r)

-

NIST. (n.d.). 4-t-Butyl pyridine, 1-oxide. [Link]

-

MDPI. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide.... [Link]

Sources

- 1. Adsorption of 4-tert-Butylpyridine on TiO2 Surface in Dye-Sensitized Solar Cells | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-(tert-Butyl)pyridine 1-Oxide | C9H13NO | CID 141039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Workup [chem.rochester.edu]

- 7. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

4-tert-Butylpyridine 1-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylpyridine 1-oxide is an organic compound featuring a pyridine ring substituted at the 4-position with a bulky tert-butyl group, and an oxygen atom coordinated to the nitrogen atom of the pyridine ring.[1] This N-oxide derivative of 4-tert-butylpyridine possesses a unique combination of steric and electronic properties that make it a valuable reagent and building block in various chemical transformations. Its utility spans from being a ligand in coordination chemistry to a crucial component in organic synthesis and materials science.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different chemical environments and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [1][3] |

| Melting Point | 106 °C | |

| Boiling Point | 128 °C at 0.1 mmHg | |

| Density | 0.94 g/cm³ | [5] |

| Flash Point | 127.1 °C | [5] |

| Solubility | Soluble in polar solvents | [1] |

| CAS Number | 23569-17-7 | [1][2][3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the parent compound, 4-tert-butylpyridine. This transformation is a common method for preparing pyridine N-oxides.

General Oxidation Protocol

The oxidation of 4-tert-butylpyridine is generally carried out using a suitable oxidizing agent, such as a peroxy acid. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction: 4-tert-Butylpyridine + m-CPBA → this compound + m-Chlorobenzoic acid

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-tert-butylpyridine in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Oxidant: Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight excess (e.g., 1.1 equivalents) to ensure complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the same chlorinated solvent used for the reaction.

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Properties

The chemical behavior of this compound is dictated by the interplay of the electron-donating tert-butyl group and the electron-withdrawing N-oxide functionality.

Basicity and Nucleophilicity

The N-oxide group significantly influences the basicity of the pyridine nitrogen. While the parent 4-tert-butylpyridine is a relatively strong base due to the electron-donating nature of the tert-butyl group, the N-oxide is a weaker base.[6] The lone pair on the oxygen atom can act as a nucleophile, participating in various reactions.

Role in Catalysis and Synthesis

This compound finds application as a ligand in coordination chemistry and as a reagent in organic synthesis.[1] The steric bulk of the tert-butyl group can influence the selectivity of chemical processes.[1]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons will be influenced by the N-oxide group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring and the tert-butyl group. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong band corresponding to the N-O stretching vibration is a key diagnostic feature for the N-oxide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) will be observed at m/z corresponding to the molecular weight of 151.21.[2][4]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of chemical research.

Coordination Chemistry

The oxygen atom of the N-oxide can coordinate to metal centers, making this compound a useful ligand in the synthesis of metal complexes.[1] The steric hindrance provided by the tert-butyl group can be exploited to control the coordination geometry and reactivity of the resulting complexes.

Organic Synthesis

In organic synthesis, this compound can act as an oxidizing agent or a directing group. The N-oxide functionality can be further manipulated to introduce other functional groups onto the pyridine ring.

Materials Science

Derivatives of 4-tert-butylpyridine have been investigated for their use in materials science, particularly in the context of solar cells and other electronic devices.[7][8][9] While the direct applications of the N-oxide are less explored in this area, its precursor, 4-tert-butylpyridine, is a known additive in dye-sensitized solar cells (DSSCs) and perovskite solar cells.[7][8][9]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[2] It may also cause respiratory irritation.[2] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

This compound is a versatile chemical compound with a range of applications in both academic and industrial research. Its synthesis is straightforward, and its reactivity can be harnessed for various synthetic transformations. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. 4-(tert-Butyl)pyridine 1-Oxide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-tert-Butylpyridine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-tert-Butylpyridine in Modern Organic Synthesis. [Link]

-

PubChemLite. 4-(tert-butyl)pyridine 1-oxide (C9H13NO). [Link]

-

NIST. 4-t-Butyl pyridine, 1-oxide. NIST Chemistry WebBook. [Link]

-

Semantic Scholar. A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, C. [Link]

-

ResearchGate. A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. [Link]

-

Greatcell Solar Materials. 4-(tert-butyl)pyridine-N-oxide. [Link]

-

ChemBorun. 4-(tert-butyl)pyridine-N-oxide. [Link]

-

University of California San Diego. Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells. [Link]

-

SpectraBase. 4-tert-Butylpyridine. [Link]

-

Advanced Electrotech. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability. [Link]

-

ResearchGate. IR spectra before and after adsorption of 2,6 Di‐tert‐butylpyridine... [Link]

-

ResearchGate. 4- tert -Butylpyridine coordination to alkylammoniums in perovskites. [Link]

-

ChemRxiv. 4-tert-Butylpyridine Coordination to Alkylammoniums in Perovskites. [Link]

Sources

- 1. CAS 23569-17-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-(tert-Butyl)pyridine 1-Oxide | C9H13NO | CID 141039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(tert-Butyl)pyridine 1-Oxide | CymitQuimica [cymitquimica.com]

- 4. 4-t-Butyl pyridine, 1-oxide [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ossila.com [ossila.com]

- 8. smeng.ucsd.edu [smeng.ucsd.edu]

- 9. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

- 10. 4-TERT-BUTYLPYRIDINE-N-OXIDE SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 4-tert-Butylpyridine 1-oxide

Abstract: This technical guide provides a comprehensive overview of 4-tert-Butylpyridine 1-oxide, a heterocyclic compound of interest in organic synthesis and materials science. This document delves into the molecule's structural features, physicochemical properties, and reactivity, supported by spectroscopic data and established chemical principles. Detailed protocols for its synthesis and characterization are presented, aimed at researchers, scientists, and professionals in drug development and chemical manufacturing. The guide emphasizes the causal relationships between the molecule's structure and its functional properties, providing a framework for its effective application.

Introduction and Core Molecular Features

This compound (C₉H₁₃NO) is an aromatic heterocyclic N-oxide.[1][2][3] Its structure is characterized by a pyridine ring N-oxidized and substituted at the 4-position with a sterically demanding tert-butyl group.[1][2][3] This combination of features—a polar N-oxide bond and a bulky, non-polar alkyl group—imparts a unique set of properties that make it a valuable tool in synthetic chemistry and a component in advanced materials.

The central structural feature is the pyridine N-oxide moiety. The oxidation of the lone pair of electrons on the pyridine nitrogen atom fundamentally alters the electronic properties of the aromatic ring. The resulting N-oxide bond is highly polar, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen. This introduces a significant dipole moment and alters the electron density distribution within the pyridine ring, making the C2 and C4 positions more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine.[1]

The tert-butyl group at the C4 position exerts a significant steric and electronic influence. Its bulkiness can direct the approach of reagents in chemical reactions, and its electron-donating nature through induction further modulates the reactivity of the pyridine ring system. This guide will explore the interplay of these structural features and their impact on the molecule's synthesis, spectroscopic signature, and applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][4] |

| CAS Number | 23569-17-7 | [1][4] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 104-108 °C | [2] |

| Boiling Point | 286.6 °C at 760 mmHg | [3] |

| Density | 0.94 g/cm³ (predicted) | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the direct oxidation of its parent compound, 4-tert-Butylpyridine. This transformation is a cornerstone reaction for modifying the electronic character of the pyridine ring.

Causality in Reagent Selection

The choice of oxidizing agent is critical for achieving high yield and purity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid (e.g., acetic acid) are the reagents of choice.

-

m-CPBA: This reagent is highly effective and often provides clean reactions with straightforward workups. The peroxy acid delivers an oxygen atom directly to the nucleophilic nitrogen of the pyridine.

-

Hydrogen Peroxide/Acetic Acid: This system generates an in-situ peroxyacetic acid, which then acts as the oxidant. It is a cost-effective and readily available alternative to m-CPBA, though reaction times may be longer, and conditions may require more careful control to prevent side reactions.

The following protocol describes a general, robust method for the synthesis of this compound. This protocol is designed to be self-validating through in-process checks and clear characterization of the final product.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-tert-Butylpyridine via oxidation with hydrogen peroxide in acetic acid.

Materials:

-

4-tert-Butylpyridine (C₉H₁₃N)

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Manganese Dioxide (MnO₂) (for quenching excess peroxide)

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-tert-Butylpyridine in glacial acetic acid (approx. 5-10 volumes).

-

Addition of Oxidant: To the stirred solution, slowly add 1.5 to 2.0 equivalents of 30% hydrogen peroxide. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Monitoring: Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature. Cautiously add a small amount of manganese dioxide to decompose any excess hydrogen peroxide. Stir until bubbling ceases.

-

Workup - Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Add the solution portion-wise with stirring until the effervescence stops and the pH is neutral to slightly basic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a definitive single-crystal X-ray structure is not widely available in public databases, a robust structural model can be constructed from NMR, IR, and mass spectrometry data, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule. The N-oxidation has a profound effect on the chemical shifts of the pyridine ring protons and carbons.

-

¹H NMR: The introduction of the N-oxide group deshields the protons in the ortho positions (C2 and C6) due to the inductive effect of the positively charged nitrogen. The protons at the meta positions (C3 and C5) are typically less affected. The tert-butyl group will appear as a sharp singlet in the aliphatic region.

-

¹³C NMR: The carbon atoms attached to the nitrogen (C2 and C6) and the carbon at the para position (C4) are significantly affected by N-oxidation. The C4 carbon, bearing the tert-butyl group, experiences a notable downfield shift.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~1.3 | ~30 |

| C (CH₃)₃ | - | ~35 |

| C3-H, C5-H | ~7.2-7.4 | ~125 |

| C2-H, C6-H | ~8.1-8.3 | ~138 |

| C4 | - | ~150 |

Note: These are predicted values based on known trends for pyridine N-oxides and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic N-O bond stretching vibration.

-

N-O Stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹. This is a hallmark of the N-oxide functionality.

-

Aromatic C-H and C=C/C=N Stretches: The aromatic ring vibrations will be present in their usual regions (C-H stretch > 3000 cm⁻¹, C=C/C=N stretches ~1400-1600 cm⁻¹).

-

Aliphatic C-H Stretches: The tert-butyl group will exhibit strong C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 151.[1] A common fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom, which would result in a fragment ion corresponding to 4-tert-butylpyridine at m/z 135.[5]

Reactivity and Mechanistic Considerations

The N-oxide functionality transforms the pyridine ring into a more versatile chemical entity.

Enhanced Reactivity Profile

Caption: Duality of reactivity in this compound.

-

Electrophilic Aromatic Substitution: The oxygen atom of the N-oxide can donate electron density into the ring via resonance, activating the C2 and C4 positions towards electrophilic attack. This is a significant reversal from the parent pyridine, which is highly deactivated towards electrophiles. This allows for reactions like nitration to occur at the 4-position, after which the N-oxide can be removed by deoxygenation (e.g., with PCl₃) to yield the 4-substituted pyridine.

-

Nucleophilic Aromatic Substitution: The positively charged nitrogen atom strongly withdraws electron density from the ring, making the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. This property is exploited in reactions such as chlorination using reagents like phosphorus oxychloride (POCl₃).

Role as a Non-Coordinating Base and Catalyst

The parent compound, 4-tert-Butylpyridine, is widely used as a sterically hindered, non-nucleophilic base.[6][7] It can scavenge protons generated in a reaction without interfering with electrophilic centers. While this compound is significantly less basic, its oxygen atom can act as a hydrogen bond acceptor and a mild Lewis base. In certain catalytic cycles, it can participate as a co-catalyst or an oxidant. Its applications in materials science, particularly in perovskite solar cells, are often inherited from its parent compound, where it acts as an additive to improve device efficiency and stability by influencing crystal growth and passivating surface defects.[6][7]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule with a rich chemical personality derived from the electronic interplay between the N-oxide functionality and the steric bulk of the tert-butyl group. Its structure allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. While detailed primary literature on its spectroscopic and structural characterization is not abundant, its properties can be reliably inferred from the well-established chemistry of pyridine N-oxides and its parent pyridine. This guide provides a foundational understanding for researchers to synthesize, characterize, and effectively utilize this versatile compound in their scientific endeavors.

References

-

PubChem. (n.d.). 4-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)pyridine 1-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). Structure of 4-tert-butylpyridine (4-TBP). Retrieved from [Link]

-

Althobaiti, M. G., et al. (2022). A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, C. Semantic Scholar. Retrieved from [Link]

-

Alfa Aesar. (n.d.). This compound. Thermo Fisher Scientific. Retrieved from [Link]

-

Vorobyev, P., et al. (2019). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. Retrieved from [Link]

Sources

- 1. 4-(tert-Butyl)pyridine 1-Oxide | C9H13NO | CID 141039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(tert-Butyl)pyridine 1-Oxide | 23569-17-7 | TCI AMERICA [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-TERT-BUTYLPYRIDINE-N-OXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-tert-Butylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-tert-Butylpyridine 1-oxide

This compound is a heterocyclic compound of significant interest in various fields of chemical research and development. As a derivative of pyridine N-oxide, it serves as a versatile synthetic intermediate. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions[1]. This modification opens up pathways to a diverse range of substituted pyridine derivatives that are otherwise difficult to access. The sterically demanding tert-butyl group at the 4-position further influences the regioselectivity of these reactions and imparts specific physical properties to the molecule and its downstream products. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying mechanisms and providing field-proven experimental protocols.

Core Synthesis Pathway: Oxidation of 4-tert-Butylpyridine

The most direct and widely employed method for the synthesis of this compound is the oxidation of the corresponding parent pyridine, 4-tert-butylpyridine. This transformation involves the delivery of an oxygen atom to the nitrogen of the pyridine ring. Several oxidizing agents can accomplish this, with the choice of reagent often depending on factors such as scale, desired purity, and safety considerations. The two most prevalent methods utilize meta-chloroperoxybenzoic acid (m-CPBA) and a combination of hydrogen peroxide and acetic acid.

Mechanism of N-Oxidation with Peroxy Acids

The oxidation of a pyridine nitrogen by a peroxy acid, such as m-CPBA, is a concerted process. The lone pair of electrons on the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen atom of the peroxy acid. Simultaneously, the O-O bond of the peroxy acid cleaves, and the proton from the hydroxyl group is transferred to the carbonyl oxygen of the peroxy acid. This concerted mechanism proceeds through a five-membered transition state, resulting in the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct (in the case of m-CPBA, meta-chlorobenzoic acid).

The electron-donating nature of the tert-butyl group at the 4-position of the pyridine ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity and thus facilitating the attack on the peroxy acid. This generally leads to high yields of the corresponding N-oxide[1].

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation with m-CPBA is a highly reliable and common method for the preparation of pyridine N-oxides due to its generally high yields and predictable reactivity[1].

Experimental Protocol

Materials:

-

4-tert-Butylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpyridine (1.0 equivalent) in dichloromethane (DCM).

-

Addition of m-CPBA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

Upon completion, cool the reaction mixture again to 0 °C.

-

Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate and stir for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can often be of sufficient purity for many applications. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Data Presentation

| Parameter | Value |

| Starting Material | 4-tert-Butylpyridine |

| Oxidizing Agent | m-CPBA |

| Typical Molar Ratio | 1 : 1.1-1.5 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Typical Reaction Time | 4-12 hours |

| Typical Yield | >90% |

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

An alternative and more cost-effective method for the N-oxidation of pyridines involves the in-situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid[1]. This method avoids the use of a chlorinated reagent and the subsequent chlorinated byproduct.

Experimental Protocol

Materials:

-

4-tert-Butylpyridine

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium carbonate or sodium hydroxide solution

-

Dichloromethane (DCM) or Chloroform

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylpyridine (1.0 equivalent) and glacial acetic acid.

-

Addition of Hydrogen Peroxide: To the stirred solution, slowly add hydrogen peroxide (30% aqueous solution, 1.5 to 2.0 equivalents) while monitoring the temperature. An initial exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization or column chromatography as described in Method 1.

-

Data Presentation

| Parameter | Value |

| Starting Material | 4-tert-Butylpyridine |

| Oxidizing System | H₂O₂ / Acetic Acid |

| Typical Molar Ratio | 1 : 1.5-2.0 (H₂O₂) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 70-80 °C |

| Typical Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Visualization of Synthesis Pathways

General Workflow for N-Oxidation

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism of Pyridine N-Oxidation

Caption: Concerted mechanism of pyridine N-oxidation by a peroxy acid.

Conclusion and Future Perspectives

The synthesis of this compound is a straightforward and high-yielding process, primarily achieved through the direct oxidation of 4-tert-butylpyridine. Both the m-CPBA and hydrogen peroxide/acetic acid methods are effective, with the choice between them often dictated by considerations of cost, scale, and byproduct management. The resulting N-oxide is a valuable building block, and its unique electronic and steric properties will continue to be exploited in the development of novel pharmaceuticals, agrochemicals, and materials. Future research may focus on developing even more environmentally benign and catalytic oxidation methods to further enhance the efficiency and sustainability of its production.

References

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)pyridine 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

MDPI. (2020). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 25(15), 3485. [Link]

-

National Institutes of Health. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]

-

MDPI. (2020). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 25(21), 5168. [Link]

-

ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (v) 242-268. [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)pyridine 1-oxide. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2013). Structure of 4-tert-butylpyridine (4-TBP). Retrieved from [Link]

-

Semantic Scholar. (2022). A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, C. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Retrieved from [Link]

-

Greatcell Solar Materials. (n.d.). 4-(tert-butyl)pyridine-N-oxide. Retrieved January 10, 2026, from [Link]

Sources

CAS number 23569-17-7 properties

An In-depth Technical Guide to 2-(N-morpholino)ethanesulfonic acid (MES)

A Note on Chemical Identification: This guide focuses on the properties and applications of 2-(N-morpholino)ethanesulfonic acid, commonly known as MES buffer. The initial request specified CAS number 23569-17-7, which corresponds to 4-tert-butylpyridine 1-oxide[1][2][3][4][5]. However, the detailed requirements for a technical guide suitable for researchers and drug development professionals—including experimental protocols, applications in cell culture, and protein purification—are overwhelmingly aligned with the characteristics of MES, a ubiquitous biological buffer. Given this context, this document has been developed to address the implicit scientific need for a comprehensive guide on MES.

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer first described by Norman Good and his colleagues in 1966.[6][7] It was developed as part of a series of buffers, now known as "Good's buffers," designed to overcome the limitations of conventional buffers like phosphate and Tris in biological research.[6][8] MES is particularly valued for its stable pH maintenance in the mildly acidic range of 5.5 to 6.7, its minimal interference with biological processes, and its compatibility with a wide array of experimental systems.[9][10][11][12][13] This guide provides a detailed examination of the core properties, mechanisms, and field-proven applications of MES, serving as a technical resource for scientists and researchers.

Part 1: Foundational Characteristics of MES

A thorough understanding of MES begins with its fundamental chemical and physical properties, which are the basis for its widespread utility.

Chemical Identity

MES is an organic compound featuring a morpholine ring and an ethanesulfonic acid group.[6][14] This structure confers its zwitterionic properties, meaning it possesses both a positive and a negative charge, which contributes to its high water solubility and low permeability across biological membranes.[8][15]

-

Systematic Name: 2-(morpholin-4-yl)ethanesulfonic acid[16]

-

Common Synonyms: MES, 2-Morpholinoethanesulfonic acid[6]

-

Molecular Formula: C₆H₁₃NO₄S[6]

-

Key CAS Numbers:

The "Good's Buffer" Criteria: The Rationale for MES

MES was engineered to meet a specific set of criteria ideal for biological research.[6] Its design avoids many of the pitfalls associated with traditional buffers.

-

Mid-range pKa: Its pKa of ~6.15 at 25°C is ideal for experiments requiring a stable, mildly acidic pH.[6][9]

-

High Water Solubility: MES is highly soluble in water, allowing for the preparation of concentrated stock solutions.[6][19]

-

Membrane Impermeability: Its zwitterionic nature prevents it from readily passing through cell membranes, minimizing interference with intracellular processes.[15][17]

-

Minimal Metal Ion Binding: Unlike phosphate or citrate buffers, MES shows negligible chelation of most divalent cations like Mg²⁺, Ca²⁺, and Mn²⁺, making it an excellent choice for studying metal-dependent enzymes.[6][20][21]

-

Low UV Absorbance: MES has minimal absorbance in the UV spectrum, preventing interference with spectrophotometric assays of proteins and nucleic acids.[9][12]

-

Chemical and Enzymatic Stability: It is chemically stable and not metabolized by cells, ensuring it does not alter the experimental system.[7][14]

Physicochemical Properties

The quantitative properties of MES are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 195.24 g/mol (Anhydrous) | [6][9][22] |

| pKa (25°C) | ~6.1 | [18][22] |

| Effective pH Range | 5.5 – 6.7 | [7][9][11][18] |

| Melting Point | ~300 °C (decomposes) | [6] |

| Appearance | White crystalline powder | [17] |

| ΔpKa/°C | -0.011 | [23][24] |

| Water Solubility (0°C) | ~0.65 M | [22] |

Part 2: Mechanism and Performance of MES Buffering

The primary function of MES is to resist changes in pH. This capacity is dictated by its chemical equilibrium and is influenced by environmental conditions.

Mechanism of Action

MES is a weak acid. Its buffering capacity stems from the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The sulfonic acid group is strongly acidic and fully deprotonated at physiological pH, while the morpholino ring's nitrogen atom can accept a proton. It is this nitrogen that provides the buffering action in its effective range.

Caption: Equilibrium of MES buffer resisting pH changes.

Factors Influencing Buffering Performance

-

Temperature: The pKa of MES, like most amine-based buffers, is sensitive to temperature. The pH of an MES buffer solution will decrease as the temperature rises.[25] The change is predictable (ΔpKa/°C = -0.011), meaning for every 1°C increase, the pKa drops by 0.011 units.[23][24][26] For precise experiments, it is crucial to adjust the pH of the buffer at the intended experimental temperature.[24]

-

Concentration: While the pKa is constant, the buffering capacity is directly proportional to the buffer concentration. A higher concentration of MES provides stronger resistance to pH changes upon the addition of an acid or base.

-

Ionic Strength: The pKa can be slightly affected by the ionic strength of the solution, although this effect is generally minimal in typical biological assays.[6][25]

Part 3: Core Applications in Research and Drug Development

The unique properties of MES make it an indispensable tool across a wide range of scientific disciplines.

Cell Culture

MES is frequently used to supplement cell culture media for mammalian, bacterial, and yeast cells.[9][10][11] It helps maintain a stable physiological pH, which is critical for optimal cell growth and function.[10] Because it is not metabolized by cells, it provides a stable environment without being consumed.[14] It is also widely used in plant tissue culture, though high concentrations can be toxic to some plant species.[11][27]

Protein Purification and Analysis

MES is a buffer of choice for various protein separation techniques due to its low ionic mobility and minimal interaction with proteins.[28]

-

Chromatography: It is well-suited for cation-exchange, hydrophobic interaction, and gel filtration chromatography.[7][11][14] Its non-coordinating nature is a significant advantage over phosphate buffers, which can interact with proteins or chromatography resins.[6]

-

Electrophoresis: MES is a key component of running buffers for Bis-Tris gels (SDS-PAGE), particularly for resolving small to medium-sized proteins.[9][22][29]

Enzyme Kinetics and Assays

Maintaining a precise and stable pH is paramount in enzyme kinetics. MES provides a stable environment without chelating the metal cofactors many enzymes require for activity.[9][21] Its transparency to UV light is also a major benefit for assays that rely on spectrophotometric detection of substrates or products.[12]

Protein Crystallization

MES is a common buffering agent in screening kits for protein crystallization.[30][31] Achieving the precise pH that favors crystal formation is critical, and MES provides the necessary stability in the mildly acidic range where many proteins crystallize.[30]

Part 4: Practical Laboratory Protocols & Workflows

Adherence to validated protocols is essential for reproducibility. This section outlines standard procedures for the preparation and use of MES buffer.

Protocol 1: Preparation of 0.1 M MES Buffer Stock Solution (pH 6.0)

This protocol describes the preparation of 1 liter of a 0.1 M MES stock solution.

Materials:

-

MES Free Acid (MW: 195.24 g/mol ) or MES Monohydrate (MW: 213.25 g/mol )

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

1 L graduated cylinder and volumetric flask

-

0.22 µm sterile filter unit (optional)

Step-by-Step Methodology:

-

Weigh MES Powder: Accurately weigh 19.52 g of MES free acid (or 21.33 g of MES monohydrate).[9]

-

Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of dH₂O.[9] Place the beaker on a stir plate with a magnetic stir bar and stir until the powder is completely dissolved. The solution will be acidic.

-

pH Adjustment: Place the calibrated pH electrode into the solution. While monitoring the pH, add 10 N NaOH dropwise to raise the pH. Proceed slowly and carefully as you approach the target pH of 6.0.[11]

-

Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add dH₂O to bring the final volume to exactly 1 L.[9][11]

-

Sterilization (Optional): For applications requiring sterility, such as cell culture, pass the buffer through a 0.22 µm filter unit.[9] Autoclaving is not recommended as it can cause the MES solution to turn yellow due to degradation.[6][17]

-

Storage: Store the prepared buffer in a tightly sealed, sterile container at 4°C.[9] Properly stored, the solution is stable for several months.[9]

Workflow for MES Buffer Preparation

Caption: Standard workflow for preparing sterile MES buffer.

Part 5: Safety, Handling, and Storage

While generally considered safe for laboratory use, proper handling of MES is necessary to minimize risks.

-

Hazard Identification: MES may cause skin and eye irritation.[6][32][33] Inhalation of the dust should be avoided.[32][34]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling MES powder and solutions.[32][35]

-

Handling: Use in a well-ventilated area or a chemical fume hood when working with large quantities of powder to prevent dust formation.[35][36] Avoid ingestion and direct contact with skin and eyes.[34][36]

-

Storage: Store MES powder in a cool, dry, well-ventilated place away from strong oxidizing agents.[34][35] Prepared buffer solutions should be stored at 4°C to inhibit microbial growth and maintain stability.[9]

-

Disposal: Dispose of MES waste in accordance with local, state, and federal regulations.[35]

Conclusion

2-(N-morpholino)ethanesulfonic acid (MES) stands as a cornerstone of modern biological and biochemical research. Its rational design as a "Good's buffer" imparts a unique combination of pH stability in the mildly acidic range, minimal interaction with biological macromolecules and metal ions, and broad compatibility with diverse experimental techniques. From maintaining the viability of cell cultures to enabling the precise separation of proteins, MES provides the reliable environmental control that is fundamental to reproducible and accurate scientific inquiry. By understanding its core properties and adhering to proper protocols, researchers can continue to leverage this versatile tool to advance the frontiers of science and drug development.

References

- Biochemazone. (2024, December 27). 0.

- Wikipedia. MES (buffer). Wikipedia.

- HOPAX. (2025, February 21). MES Buffer: An Essential Component in Biological and Pharmaceutical. HOPAX Blog.

- Desheng. The role and function of MES compounds. Desheng.

- Grokipedia. MES (buffer). Grokipedia.

- Suzhou Yacoo Science Co., Ltd. (2018, August 17). Applications and Preparation of MOPS and MES Buffer. Suzhou Yacoo Science Co., Ltd.

- MedchemExpress.com. MES (2-Morpholinoethanesulphonic acid) | Buffer. MedchemExpress.com.

- HOPAX. (2025, February 21). MES Buffer: An Essential Component in Biological and Pharmaceutical. HOPAX Blog.

- CymitQuimica. CAS 23569-17-7: this compound. CymitQuimica.

- PurMa Biologics LLC. MES Stock Buffer Solution. PurMa Biologics LLC.

- Oxford Lab Fine Chem LLP.

- Sigma-Aldrich. MES cell culture 1266615-59-1. Sigma-Aldrich.

- GoldBio. How to Prepare Your Most Frequently Used Buffers. GoldBio.

- Megazyme. (2022, March 1).

- Desheng. (2024, October 18). Application of MES buffer in Plant Culture Media. Desheng.

- Fisher Scientific.

- National Diagnostics. (2019, April 26). MES-SDS Running Buffer (20X): Safety Data Sheet.

- BLD Pharm. 23569-17-7|this compound. BLD Pharm.

- Promega. Temperature Dependence of pH for Commonly Used Buffers.

- AAT Bioquest, Inc. (2026, January 7). MES (0.5 M, pH 6) Preparation and Recipe.

- Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Hopax Fine Chemicals Blog.

- Alfa Chemistry. CAS 23569-17-7 this compound. Alfa Chemistry.

- Carolina Biological Supply Company. MES Safety Data Sheet. Carolina Biological Supply Company.

- Shanghai ShineGene Molecular Bio-tech Co.,Ltd.

- Hubei Xindesheng Material Technology Co., Ltd. From water solubility to stability: high-quality MES buffer has these 4 characteristics. Hubei Xindesheng.

- UT Health San Antonio. Technical Resources - Structural Biology. UT Health San Antonio.

- Matrix Fine Chemicals. 4-TERT-BUTYLPYRIDIN-1-IUM-1-OLATE PDF.

- Arctom. CAS NO. 23569-17-7 | this compound. Arctom.

- ITW Reagents. Biological Buffers. ITW Reagents.

- bioWORLD. MES Buffer 1M, pH 8.0 (4432-31-9). bioWORLD.

- Hopax Fine Chemicals. (2019, January 24). 15 uses of MES Buffer you didn't know. Hopax Fine Chemicals Blog.

- Teknova. MES Buffer Solutions. Teknova.

- Hampton Research.

- National Center for Biotechnology Information. 4-Morpholineethanesulfonic acid.

- EvitaChem. 2-(N-Morpholino)ethanesulfonic acid (EVT-312054). EvitaChem.

- National Center for Biotechnology Information. 2-(N-Morpholino)-ethanesulfonic acid.

- National Center for Biotechnology Information. 2-Morpholin-4-ylethanesulfonate.

- Hsu, W. G., et al. (2011). Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein. Biophysical Journal.

- MySkinRecipes. MES Buffer. MySkinRecipes.

- Bruins, M. E., et al. Pressure and temperature dependence of pH of an MES buffer with pH 6.0 at 25°C and atmospheric pressure.

- Bugbee, B. G., & Salisbury, F. B. (1985). An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies. Journal of Plant Nutrition.

- Jørgensen, L., et al. (2018). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University.

- ResearchGate. (2020). Ferrous iron-binding affinity to chelators.

Sources

- 1. CAS 23569-17-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 23569-17-7|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. arctomsci.com [arctomsci.com]

- 6. MES (buffer) - Wikipedia [en.wikipedia.org]

- 7. 15 uses of MES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. grokipedia.com [grokipedia.com]

- 9. biochemazone.com [biochemazone.com]

- 10. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 11. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 12. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 13. teknova.com [teknova.com]

- 14. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. purmabiologics.com [purmabiologics.com]

- 16. 4-Morpholineethanesulfonic acid | C6H13NO4S | CID 78165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. synthesisgene.com [synthesisgene.com]

- 18. MES 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 19. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 22. You are being redirected... [bio-world.com]

- 23. promega.com [promega.com]

- 24. itwreagents.com [itwreagents.com]

- 25. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 26. researchgate.net [researchgate.net]

- 27. Application of MES buffer in Plant Culture Media [vacutaineradditives.com]

- 28. goldbio.com [goldbio.com]

- 29. MES Buffer [myskinrecipes.com]

- 30. wp.uthscsa.edu [wp.uthscsa.edu]

- 31. hamptonresearch.com [hamptonresearch.com]

- 32. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 33. MES-SDS Running Buffer (20X): Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 34. ankom.com [ankom.com]

- 35. oxfordlabchem.com [oxfordlabchem.com]

- 36. thermofishersci.in [thermofishersci.in]

An In-depth Technical Guide to 4-(2-Methyl-2-propanyl)pyridine 1-oxide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(2-Methyl-2-propanyl)pyridine 1-oxide, a versatile heterocyclic N-oxide of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core characteristics, synthesis, spectroscopic profile, and key applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of the N-Oxide Moiety

Heterocyclic N-oxides have emerged as a pivotal class of compounds with wide-ranging applications in medicinal chemistry and organic synthesis.[1] The introduction of an N-oxide functionality to a pyridine ring dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate, a ligand in catalysis, and a pharmacologically active scaffold.[1][2] The N-O bond, with its dipolar nature, modulates the reactivity of the pyridine ring, activating it for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions.[3]

4-(2-Methyl-2-propanyl)pyridine 1-oxide, also known as 4-tert-butylpyridine N-oxide, incorporates a bulky tert-butyl group at the 4-position. This substituent exerts significant steric and electronic effects, influencing the molecule's reactivity, selectivity in chemical transformations, and its binding characteristics in biological systems. This guide will explore these unique features in detail.

Physicochemical and Safety Characteristics

A thorough understanding of the fundamental properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Core Properties

The key physicochemical properties of 4-(2-Methyl-2-propanyl)pyridine 1-oxide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| CAS Number | 23569-17-7 | [4] |

| Appearance | White to light beige crystalline powder | [5] |

| Melting Point | 104.0 to 108.0 °C | [5] |

| Boiling Point | 286.6 °C at 760 mmHg | [6] |

| Density | 0.94 g/cm³ | [6] |

| IUPAC Name | 4-tert-butyl-1-oxidopyridin-1-ium | [4] |

Safety and Handling

4-(2-Methyl-2-propanyl)pyridine 1-oxide is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthesis and Characterization

The reliable synthesis and thorough characterization of 4-(2-Methyl-2-propanyl)pyridine 1-oxide are fundamental to its application in research and development.

Synthetic Protocol: Oxidation of 4-tert-Butylpyridine

The most common method for the preparation of pyridine N-oxides is the direct oxidation of the corresponding pyridine.[7] A robust and widely used oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of 4-(2-Methyl-2-propanyl)pyridine 1-oxide

Materials:

-

4-tert-Butylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylpyridine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-(2-Methyl-2-propanyl)pyridine 1-oxide as a crystalline solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized 4-(2-Methyl-2-propanyl)pyridine 1-oxide are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy:

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | Doublet | 2H | Protons ortho to the N-oxide (H2, H6) |

| ~7.3-7.4 | Doublet | 2H | Protons meta to the N-oxide (H3, H5) |

| ~1.3 | Singlet | 9H | tert-Butyl protons |

Note: Chemical shifts are approximate and can vary depending on the solvent used. The downfield shift of the ortho protons compared to the parent pyridine is a characteristic feature of N-oxidation.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the pyridine ring carbons and the tert-butyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | C4 (carbon bearing the tert-butyl group) |

| ~138-140 | C2, C6 (carbons ortho to the N-oxide) |

| ~125-127 | C3, C5 (carbons meta to the N-oxide) |

| ~34-36 | Quaternary carbon of the tert-butyl group |

| ~30-32 | Methyl carbons of the tert-butyl group |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2960-2870 | Aliphatic C-H stretch (tert-butyl) |

| ~1600, ~1480 | Aromatic C=C and C=N stretching |

| ~1250-1200 | N-O stretching vibration (characteristic of N-oxides) |

| ~850-800 | C-H out-of-plane bending (para-disubstituted pyridine) |

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 151

-

Key Fragments: Loss of an oxygen atom (M-16) to give the 4-tert-butylpyridine radical cation (m/z = 135), and loss of a methyl group (M-15) from the tert-butyl moiety.

Applications in Research and Development

The unique structural and electronic properties of 4-(2-Methyl-2-propanyl)pyridine 1-oxide make it a valuable tool in various areas of chemical research and drug discovery.

Role in Catalysis

Pyridine N-oxides are widely employed as ancillary ligands in transition metal-catalyzed reactions.[8] The oxygen atom of the N-oxide can coordinate to the metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

In reactions such as Suzuki, Heck, and Sonogashira couplings, 4-(2-Methyl-2-propanyl)pyridine 1-oxide can act as a ligand for the palladium catalyst. The bulky tert-butyl group can promote reductive elimination and stabilize the active catalytic species, leading to improved yields and turnover numbers.[9]